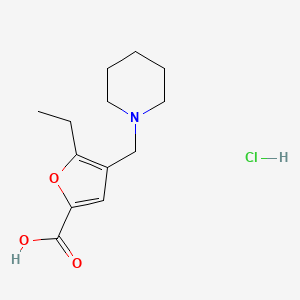
Chlorhydrate d'acide 5-éthyl-4-pipéridin-1-ylméthylfuran-2-carboxylique
Vue d'ensemble
Description
5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H19NO3•HCl .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular weight of the compound is 273.75600 .Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé dans la recherche en protéomique comme outil biochimique. La protéomique implique l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Le rôle de ce composé dans la protéomique peut être crucial pour comprendre les interactions protéiques, les modifications post-traductionnelles et les aspects dynamiques des protéomes à l'échelle mondiale .
Mécanisme D'action
The mechanism of action of 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is not yet fully understood. However, its structure suggests that it may act as a proton donor or acceptor in biochemical reactions, as well as a catalyst in chemical reactions. It is also possible that it may interact with other molecules, such as proteins, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride have not yet been studied in detail. However, its structure suggests that it may have an effect on the metabolism of other molecules, as well as on the function of certain proteins. It is also possible that it may affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. Its unique chemical structure makes it an ideal candidate for use in a variety of scientific research applications. It is also relatively easy to synthesize and is stable in a variety of solvents. However, it is important to note that 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a synthetic compound and its effects on living organisms have not yet been studied in detail.
Orientations Futures
There are a number of potential future directions for the study of 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride. These include further studies on its mechanism of action, biochemical and physiological effects, and potential uses in scientific research. Additionally, further studies on its potential uses in the synthesis of other compounds and its potential effects on living organisms are warranted. Finally, further studies on its potential uses in the development of new drugs and therapies are also of interest.
Propriétés
IUPAC Name |
5-ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-11-10(8-12(17-11)13(15)16)9-14-6-4-3-5-7-14;/h8H,2-7,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAHDKRZQYLASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185301-30-7 | |
| Record name | 2-Furancarboxylic acid, 5-ethyl-4-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



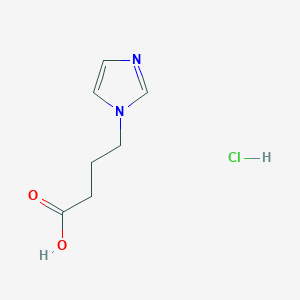
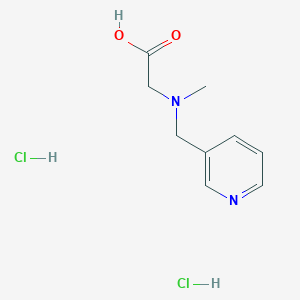


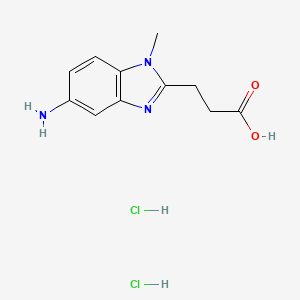
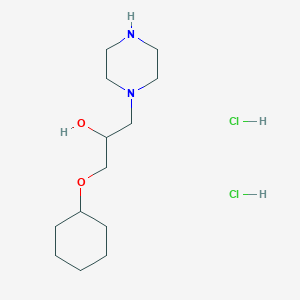




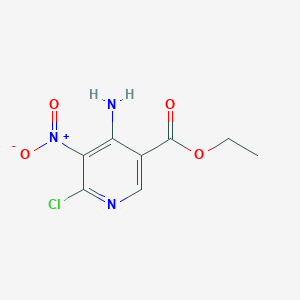
![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)